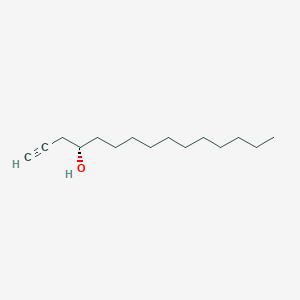

(S)-pentadec-1-yn-4-ol

Description

Properties

Molecular Formula |

C15H28O |

|---|---|

Molecular Weight |

224.38 g/mol |

IUPAC Name |

(4S)-pentadec-1-yn-4-ol |

InChI |

InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h2,15-16H,3,5-14H2,1H3/t15-/m1/s1 |

InChI Key |

RTOSBUGIFPEVLJ-OAHLLOKOSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](CC#C)O |

Canonical SMILES |

CCCCCCCCCCCC(CC#C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of (S)-pentadec-1-yn-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (S)-pentadec-1-yn-4-ol. These predictions are based on established principles of NMR, IR, and MS, and by analogy with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on C1 (≡C-H) | ~2.0-2.5 | t | ~2.5 | 1H |

| H on C3 (-CH₂-C≡) | ~2.3-2.6 | dd | J(H3,H4) ~6-8, J(H3,H1) ~2.5 | 2H |

| H on C4 (-CH(OH)-) | ~3.6-3.8 | m | - | 1H |

| OH | Variable (typically 1.5-4.0) | br s | - | 1H |

| H on C5 (-CH₂-) | ~1.4-1.6 | m | - | 2H |

| H on C6-C14 (-(CH₂)₉-) | ~1.2-1.4 | br s | - | 18H |

| H on C15 (-CH₃) | ~0.8-0.9 | t | ~7 | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (≡C-H) | ~70-75 |

| C2 (-C≡C-) | ~80-85 |

| C3 (-CH₂-C≡) | ~25-30 |

| C4 (-CH(OH)-) | ~65-70 |

| C5 (-CH₂-) | ~35-40 |

| C6-C13 (-(CH₂)₈-) | ~22-32 |

| C14 (-CH₂-) | ~22-23 |

| C15 (-CH₃) | ~14 |

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, broad |

| C-H stretch (alkyne, ≡C-H) | ~3300 | Strong, sharp |

| C-H stretch (alkane) | 2850-3000 | Strong |

| C≡C stretch (alkyne) | 2100-2260 | Weak to medium |

| C-O stretch (alcohol) | 1050-1260 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

| 224 | [M]⁺ | Molecular ion (expected to be weak or absent in EI) |

| 207 | [M - OH]⁺ | Loss of hydroxyl radical |

| 206 | [M - H₂O]⁺ | Dehydration |

| 167 | [M - C₄H₇O]⁺ | Cleavage at C4-C5 bond |

| 83 | [C₆H₁₁]⁺ | Alpha-cleavage at C4-C5 |

| 57 | [C₄H₉]⁺ | Further fragmentation |

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Typically, 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.[1] The choice of solvent depends on the solubility of the analyte and should be free of interfering signals in the regions of interest. To ensure magnetic field homogeneity, the sample should be free of particulate matter.[2]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300-600 MHz spectrometer.[3] A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (δ 0.00).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.[4] Proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[5] Chemical shifts are also referenced to TMS.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly onto the ATR crystal.[7]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. For a volatile compound, Electron Ionization (EI) is a common method, where the sample is bombarded with high-energy electrons to induce ionization and fragmentation.[8][9] For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used to preserve the molecular ion.[10][11]

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.[8]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. books.rsc.org [books.rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Physical Properties of (S)-pentadec-1-yn-4-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the chiral alkyne alcohol (S)-pentadec-1-yn-4-ol. Due to the absence of experimentally determined data in publicly available literature for this specific compound, this guide offers estimated values based on structurally related molecules. Furthermore, it details standardized experimental protocols for the empirical determination of these properties.

Estimated Physical Properties of this compound

-

Boiling Point: The presence of a hydroxyl group significantly increases the boiling point of a molecule due to hydrogen bonding.[1] For long-chain alcohols, this effect is substantial. For instance, 1-pentadecanol has a boiling point ranging from 269-271°C to 299°C at atmospheric pressure.[2][3][4][5] In comparison, the corresponding hydrocarbon without the hydroxyl group, 1-pentadecyne, has a significantly lower boiling point, recorded as 129-131°C at a reduced pressure of 10 mmHg.[6] The boiling point of 1-pentadecene is approximately 268-269°C.[7] The triple bond in an alkyne can also slightly elevate the boiling point compared to the equivalent alkane due to increased molecular rigidity and polarizability.[8]

Considering these factors, the boiling point of this compound is anticipated to be high, likely in a range similar to or slightly higher than that of 1-pentadecanol, due to the combined effects of the long carbon chain and the hydrogen-bonding capability of the hydroxyl group.

-

Melting Point: The melting point is influenced by the efficiency of crystal lattice packing. Long-chain alcohols like 1-pentadecanol are solids at room temperature, with a melting point between 41°C and 46°C.[2][5][9] In contrast, 1-pentadecyne is a liquid at room temperature, with a reported melting point of 10°C.[6] The introduction of a chiral center and a triple bond in this compound may disrupt the crystal packing compared to the saturated, linear 1-pentadecanol, potentially leading to a lower melting point. It is plausible that this compound is a liquid at room temperature or a low-melting solid.

A summary of the physical properties of relevant comparable molecules is presented in Table 1.

Table 1: Physical Properties of C15 Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound (Estimated) | C15H28O | 224.38 | Likely low, potentially below room temperature | Estimated >270 °C at 760 mmHg |

| 1-Pentadecanol | C15H32O | 228.42 | 41 - 46[2][5][9] | 269 - 299[2][3][4][5] |

| 1-Pentadecyne | C15H28 | 208.38 | 10[6] | 129 - 131 (at 10 mmHg)[6] |

| 1-Pentadecene | C15H30 | 210.39 | -4[7] | 268 - 269[7] |

Experimental Protocols for Physical Property Determination

For the precise characterization of this compound, the following established experimental protocols are recommended.

This method is suitable for small quantities of a liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample, this compound, is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or into the heating block of a melting point apparatus.

-

The apparatus is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Should this compound be a solid at room temperature, this method can be used to determine its melting point range, which is also an indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Thermometer (calibrated)

-

Capillary tubes (open at one end)

-

Spatula

-

Mortar and pestle (if the sample needs to be powdered)

Procedure:

-

A small amount of the solid sample is finely crushed.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.

-

The capillary tube is attached to a thermometer or inserted into the heating block of a melting point apparatus.

-

The sample is heated slowly, at a rate of approximately 1-2°C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of an organic compound like this compound.

Caption: Experimental workflow for boiling point determination.

References

- 1. britannica.com [britannica.com]

- 2. 1-Pentadecanol | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Pentadecanol - Wikipedia [en.wikipedia.org]

- 4. pentadecanol, 31389-11-4 [thegoodscentscompany.com]

- 5. 1-pentadecanol, 629-76-5 [thegoodscentscompany.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 13360-61-7 CAS MSDS (1-PENTADECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. 1-Pentadecanol | 629-76-5 [chemicalbook.com]

The Occurrence and Biological Significance of Pentadec-1-yn-4-ol Derivatives in Marine Red Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activities of pentadec-1-yn-4-ol derivatives, a prominent class of C15 acetogenins found in marine organisms. These compounds, primarily isolated from red algae of the genus Laurencia, have garnered significant interest in the scientific community due to their unique chemical structures and potent biological activities. This document summarizes key quantitative data, details common experimental protocols for their extraction and characterization, and explores their known mechanisms of action, including their influence on cellular signaling pathways.

Natural Occurrence and Quantitative Data

Pentadec-1-yn-4-ol derivatives are characteristic secondary metabolites of the red algal genus Laurencia. These C15 acetogenins are believed to be derived from fatty acid metabolism and often feature halogenation (bromine and chlorine) and cyclic ether moieties. The yields of these compounds can vary depending on the species, geographical location, and extraction methods. The following tables summarize quantitative data from various studies on Laurencia species.

| Organism | Extraction Solvent | Crude Extract Yield (from dry weight) | Reference |

| Laurencia obtusa | Dichloromethane:Methanol (2:1) | 9.08% | [1] |

| Laurencia obtusa | Ethyl acetate | 0.92% | [2] |

Table 1: Crude Extract Yields from Laurencia Species. This table presents the percentage yield of crude extracts obtained from different Laurencia species using various solvent systems.

| Organism | Compound Name | Isolated Compound Yield (from crude extract) | Reference |

| Laurencia microcladia | Compound 1 | 3.26% | [3] |

| Laurencia microcladia | Compound 27 | 42.93% | [3] |

| Laurencia microcladia | Compound 30 | 5.29% | [3] |

Table 2: Yields of Isolated Pentadec-1-yn-4-ol Derivatives. This table details the percentage yield of specific C15 acetogenins isolated from the crude extract of Laurencia microcladia.

Experimental Protocols

The isolation and characterization of pentadec-1-yn-4-ol derivatives from Laurencia species involve a series of chromatographic and spectroscopic techniques.

Extraction and Fractionation

A general workflow for the extraction and fractionation of these compounds is outlined below.

References

A Technical Guide to the Initial Discovery and Isolation of Long-Chain Acetylenic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acetylenic alcohols are a class of naturally occurring and synthetic compounds characterized by a lengthy carbon chain containing one or more carbon-carbon triple bonds and at least one hydroxyl group. These molecules have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the seminal work that led to the initial discovery and isolation of these fascinating compounds, with a focus on the pioneering research of the mid-20th century.

Early Discoveries from Natural Sources: The Case of Cicutoxin

One of the earliest documented long-chain acetylenic alcohols to be isolated was cicutoxin, the highly toxic principle from the water hemlock (Cicuta maculata). While the poisonous nature of this plant had been known for centuries, the isolation of its active component in a pure form marked a significant milestone in natural product chemistry.

Initial Isolation of Cicutoxin (Jacobson, 1915)

In 1915, C. A. Jacobson published his meticulous work on the isolation of cicutoxin. His process, while rudimentary by modern standards, laid the groundwork for future investigations into this class of compounds.

Experimental Protocol: Isolation of Cicutoxin

The following protocol is a summary of the experimental procedure described by C. A. Jacobson in his 1915 publication in the Journal of the American Chemical Society[1][2].

-

Plant Material Collection and Preparation: Freshly dug roots of Cicuta maculata were collected in the spring, washed, and minced.

-

Extraction: The minced roots were subjected to repeated extraction with 95% ethanol at room temperature. This process was carried out over several days to ensure exhaustive extraction of the toxic principle.

-

Solvent Removal: The combined ethanolic extracts were concentrated under reduced pressure to a thick syrup.

-

Liquid-Liquid Partitioning: The syrup was then partitioned between ether and water. The ether layer, containing the crude cicutoxin, was separated.

-

Purification by Crystallization: The ether extract was concentrated, and the resulting oily residue was cooled to induce crystallization. The crude cicutoxin crystallized as long, colorless needles.

-

Recrystallization: The crude product was further purified by repeated recrystallization from petroleum ether.

Data Presentation: Cicutoxin Isolation and Properties (Jacobson, 1915)

| Parameter | Value | Reference |

| Source Material | Roots of Cicuta maculata | [1] |

| Extraction Solvent | 95% Ethanol | [1] |

| Yield of Crude Cicutoxin | Not explicitly stated, but implied to be low | [1] |

| Appearance | Yellowish oil that crystallizes into colorless needles | |

| Melting Point | 67 °C (for the racemic mixture) | [3] |

| Solubility | Soluble in ether, ethanol, chloroform; sparingly soluble in water | [1] |

Structure Elucidation of Cicutoxin (Anet, Lythgoe, Silk, and Trippett, 1953)

For nearly four decades after its isolation, the precise chemical structure of cicutoxin remained unknown. In 1953, a team of chemists led by B. Lythgoe published a landmark paper in the Journal of the Chemical Society detailing its structural elucidation[4]. At a time before the widespread availability of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR), this was a formidable challenge accomplished through a combination of chemical degradation and UV-Vis spectroscopy.

Experimental Protocol: Structure Determination of Cicutoxin

The following outlines the key experimental approaches used to determine the structure of cicutoxin:

-

Elemental Analysis: Combustion analysis was used to determine the empirical formula of cicutoxin, which was found to be C₁₇H₂₂O₂.

-

Hydrogenation: Catalytic hydrogenation of cicutoxin over a platinum catalyst resulted in the uptake of eight moles of hydrogen, indicating the presence of a high degree of unsaturation (a combination of double and triple bonds). The product of this reaction was heptadecane-1,14-diol, revealing the carbon skeleton and the positions of the hydroxyl groups.

-

Ozonolysis: Ozonolysis of cicutoxin, followed by oxidative workup, yielded a mixture of carboxylic acids. Analysis of these fragments provided crucial information about the location of the double bonds within the carbon chain.

-

Ultraviolet (UV) Spectroscopy: The UV spectrum of cicutoxin showed intense absorption at long wavelengths, which was characteristic of a conjugated polyene-polyyne system. The specific absorption maxima helped to deduce the extent and nature of the conjugated system.

-

Chemical Tests: Qualitative chemical tests were performed to confirm the presence of hydroxyl groups (e.g., formation of esters) and acetylenic protons (reaction with silver nitrate).

Based on these experiments, the structure of cicutoxin was proposed as (8E,10E,12E)-heptadeca-8,10,12-triene-4,6-diyne-1,14-diol.

Early Synthetic Approaches to Acetylenic Alcohols

Concurrent with the isolation and characterization of naturally occurring acetylenic alcohols, synthetic chemists were developing methods to construct these molecules in the laboratory. The work of Sir Ewart Jones and his collaborators in the 1940s was particularly influential.

Oxidation of Acetylenic Carbinols (Bowden, Heilbron, Jones, and Weedon, 1946)

In the first of a long series of papers on acetylenic compounds, published in the Journal of the Chemical Society in 1946, a convenient method for the synthesis of acetylenic ketones via the oxidation of the corresponding secondary acetylenic alcohols (carbinols) was described[5][6][7][8]. This work was instrumental in providing access to a wide range of acetylenic compounds for further study.

Experimental Protocol: Oxidation of an Acetylenic Carbinol

The following is a representative protocol from the 1946 paper for the oxidation of a secondary acetylenic alcohol to the corresponding ketone:

-

Reaction Setup: The acetylenic carbinol was dissolved in acetone and cooled in an ice bath.

-

Oxidant Preparation: A solution of chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water (Jones reagent) was prepared.

-

Oxidation: The Jones reagent was added dropwise to the cooled solution of the acetylenic carbinol with vigorous stirring. The reaction progress was monitored by the color change from orange (Cr⁶⁺) to green (Cr³⁺).

-

Workup: After the reaction was complete, the excess oxidant was quenched with isopropanol. The mixture was then diluted with water and extracted with ether.

-

Purification: The ether extract was washed with a saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The resulting acetylenic ketone was purified by distillation or crystallization.

Data Presentation: Oxidation of Pent-1-yn-3-ol (Bowden et al., 1946)

| Parameter | Value | Reference |

| Starting Material | Pent-1-yn-3-ol | [6] |

| Oxidizing Agent | Chromium trioxide in sulfuric acid/water | [6] |

| Solvent | Acetone | [6] |

| Product | Pent-1-yn-3-one | [6] |

| Yield | ~60% | [6] |

| Boiling Point of Product | 110-112 °C | [6] |

Pioneering Work on Polyacetylenes from Compositae (Bohlmann)

Professor Ferdinand Bohlmann and his group made monumental contributions to the field of natural product chemistry, particularly in the isolation and characterization of polyacetylenes from the Compositae (now Asteraceae) family. Their extensive work, spanning several decades and hundreds of publications, revealed a vast array of structurally diverse acetylenic compounds.

One of Bohlmann's early and significant contributions was the synthesis of diacetylene glycols, which served as important intermediates for the preparation of more complex polyacetylenes.

Synthesis of Diacetylene Glycols (Bohlmann, 1952)

In a 1952 paper in Chemische Berichte, Bohlmann described the synthesis of diacetylene glycols. This work provided a foundational methodology for building the carbon skeletons of many long-chain polyacetylenes.

Experimental Protocol: Synthesis of a Diacetylene Glycol

The following is a generalized protocol based on Bohlmann's early synthetic work:

-

Grignard Reagent Formation: A Grignard reagent of a terminal alkyne (e.g., ethynylmagnesium bromide) was prepared by reacting the alkyne with a suitable Grignard reagent (e.g., ethylmagnesium bromide) in an anhydrous ether solvent.

-

Coupling Reaction: The acetylenic Grignard reagent was then coupled with an appropriate α,β-unsaturated aldehyde or ketone. This reaction was typically carried out at low temperatures.

-

Hydrolysis: The reaction mixture was quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product was extracted with ether, and the organic layer was washed, dried, and concentrated. The resulting diacetylene glycol was then purified by distillation under high vacuum or by chromatography on alumina.

Visualizations

Caption: General workflow for the isolation and characterization of long-chain acetylenic alcohols in the mid-20th century.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cicutoxin: The Poisonous Principle in Water Hemlock (Cicuta). [zenodo.org]

- 3. Cicutoxin - Wikipedia [en.wikipedia.org]

- 4. 62. Oenanthotoxin and cicutoxin. Isolation and structures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. | PDF or Rental [articles.researchsolutions.com]

- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 7. K. Bowden, I.M. Heilbron, E. R. H. Jones and B. C. L. Weedon, “Acetylenic compounds. I. Preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols,” J. Chem. Soc. 1946, pp. 39-45. - References - Scientific Research Publishing [scirp.org]

- 8. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]

An In-depth Technical Guide to the Chirality and Stereochemistry of (S)-pentadec-1-yn-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-pentadec-1-yn-4-ol is a chiral secondary propargyl alcohol with potential applications in medicinal chemistry and drug development. Its structure, featuring a long aliphatic chain and a terminal alkyne, is characteristic of polyacetylenic natural products known for a range of biological activities. This technical guide provides a comprehensive overview of the stereochemistry, chirality, and potential synthesis of this compound. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates information on analogous compounds to provide a robust framework for its study and application.

Introduction to Chirality and Stereochemistry

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. The spatial arrangement of atoms in these molecules is described by their stereochemistry. For this compound, the chiral center is the carbon atom at the C4 position, which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), an ethynyl group (-C≡CH), and an undecyl group (-(CH₂)₁₀CH₃). The "(S)" designation refers to the sinister (left-handed) configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The presence of a single stereocenter means that this compound will be optically active, rotating plane-polarized light in a specific direction.

Physicochemical and Stereochemical Properties

| Property | Predicted Value / Information |

| IUPAC Name | (4S)-Pentadec-1-yn-4-ol |

| Molecular Formula | C₁₅H₂₈O |

| Molecular Weight | 224.39 g/mol |

| Chiral Center | C4 |

| Configuration | (S) |

| Predicted 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.35-4.25 (m, 1H, CH-OH), 2.45 (d, J=2.0 Hz, 1H, C≡CH), 1.80-1.60 (m, 2H, CH₂), 1.60-1.20 (m, 18H, 9xCH₂), 0.88 (t, J=6.8 Hz, 3H, CH₃) |

| Predicted 13C NMR (CDCl₃, 100 MHz) δ (ppm) | 85.0 (C≡CH), 72.0 (C-OH), 62.0 (C-4), 38.0, 31.9, 29.6 (multiple), 29.3, 25.5, 22.7, 14.1 (CH₃) |

| Specific Rotation [α]D | Not experimentally reported. Expected to be a non-zero value. The sign will indicate dextrorotatory (+) or levorotatory (-). |

Enantioselective Synthesis: A Proposed Experimental Protocol

The asymmetric synthesis of chiral propargyl alcohols is a well-established field in organic chemistry. A reliable method for the preparation of this compound would involve the enantioselective alkynylation of an aldehyde. Below is a proposed, detailed experimental protocol adapted from established literature procedures.

Reaction: Asymmetric addition of a terminal alkyne to an aldehyde.

Starting Materials:

-

Undecanal

-

Ethynyltrimethylsilane (or acetylene gas)

-

A chiral catalyst system (e.g., a zinc-based catalyst with a chiral ligand like (-)-N-methylephedrine or a BINOL-derived catalyst).

Detailed Methodology:

-

Preparation of the Catalyst: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., (-)-N-methylephedrine, 0.2 equivalents) in an anhydrous solvent such as toluene.

-

Formation of the Alkynylide: To this solution, add a solution of a zinc salt (e.g., Zn(OTf)₂, 0.2 equivalents) and stir for 30 minutes at room temperature. Then, add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.5 equivalents).

-

Aldehyde Addition: Cool the reaction mixture to the optimized temperature (typically between -20 °C and 0 °C) and add undecanal (1.0 equivalent) dropwise over a period of 30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Deprotection (if necessary): Purify the crude product by flash column chromatography on silica gel. If a silyl-protected alkyne was used, the silyl group can be removed using a standard deprotection protocol, such as treatment with tetrabutylammonium fluoride (TBAF) in THF.

-

Characterization: Characterize the final product, this compound, using NMR spectroscopy, mass spectrometry, and polarimetry to determine the specific rotation and confirm the enantiomeric excess (e.e.), typically by chiral HPLC or GC analysis.

Visualization of Stereochemistry and Synthesis

Stereochemistry of this compound

Caption: Cahn-Ingold-Prelog priority assignment for the stereocenter of this compound.

Proposed Synthetic Workflow

Caption: A proposed workflow for the enantioselective synthesis of this compound.

Potential Biological Activity and Applications in Drug Development

Polyacetylenic alcohols, particularly those with long aliphatic chains isolated from marine organisms, have demonstrated a wide range of potent biological activities. These include:

-

Antitumor and Cytotoxic Activity: Many long-chain alkynyl alcohols have shown significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis. The structural features of this compound make it a candidate for investigation as a potential anticancer agent.

-

Antimicrobial and Antifungal Activity: The lipophilic nature of the long alkyl chain combined with the reactive alkyne functionality can lead to disruption of microbial cell membranes and other cellular processes.

-

Enzyme Inhibition: Some polyacetylenes are known to be potent inhibitors of various enzymes.

The specific biological activities of this compound have not been reported. However, based on the activities of structurally related compounds, it is a promising lead compound for further investigation in drug discovery programs. Its enantiomeric purity is crucial, as biological systems often exhibit high stereoselectivity, with one enantiomer being significantly more active or having a different biological profile than the other.

Conclusion

This compound is a chiral molecule of significant interest due to its structural similarity to biologically active natural products. While specific experimental data is currently scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed enantioselective synthesis offers a clear pathway for its preparation, which would enable detailed studies of its physicochemical properties and biological activities. Further research into this and related chiral alkynyl alcohols is warranted to explore their full potential in drug development and other scientific disciplines.

The Basic Reactivity of the Terminal Alkyne in (S)-pentadec-1-yn-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-pentadec-1-yn-4-ol, a chiral propargyl alcohol, presents a versatile scaffold for organic synthesis, particularly relevant in the development of novel therapeutic agents. The reactivity of its terminal alkyne moiety is central to its utility as a chemical building block. This guide provides a detailed exploration of the fundamental reactions involving this functional group, offering insights into reaction mechanisms, experimental considerations, and potential applications in drug discovery.

Core Reactivity of the Terminal Alkyne

The terminal alkyne in this compound is characterized by an acidic proton (pKa ≈ 25), rendering it susceptible to deprotonation by strong bases. This deprotonation generates a potent carbon nucleophile, an alkynide, which can participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the terminal alkyne is a key participant in powerful coupling reactions, including the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "Click Chemistry."

Key Reactions and Methodologies

Deprotonation and Alkylation

The acidity of the terminal alkyne allows for its straightforward deprotonation using strong bases such as organolithium reagents (e.g., n-butyllithium) or sodium amide.[1][2][3] This reaction generates a lithium or sodium acetylide, respectively, which serves as a powerful nucleophile for subsequent alkylation reactions with electrophiles like alkyl halides, epoxides, and carbonyl compounds.[4]

Experimental Protocol: General Procedure for Deprotonation and Alkylation

To a solution of this compound in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon), a stoichiometric amount of n-butyllithium (typically as a solution in hexanes) is added dropwise. The reaction mixture is stirred for a period to ensure complete formation of the lithium acetylide. Subsequently, the desired electrophile is added, and the reaction is allowed to warm to room temperature or heated as required. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.

Logical Workflow for Deprotonation and Subsequent Reaction

Caption: Workflow for the deprotonation of this compound and subsequent reaction with an electrophile.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.[8]

Experimental Protocol: General Procedure for Sonogashira Coupling

In a reaction vessel under an inert atmosphere, the aryl or vinyl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI) are dissolved in a suitable solvent such as a mixture of THF and an amine (e.g., triethylamine or diisopropylamine), which also serves as the base. The reaction mixture is stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is worked up by removing the solvent, and the residue is purified by column chromatography to yield the coupled product.

Signaling Pathway of a Copper-Free Sonogashira Coupling

Caption: Catalytic cycle of a copper-free Sonogashira reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click Chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The premier example is the CuAAC reaction, which involves the 1,3-dipolar cycloaddition of a terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally reliable and can be performed in various solvents, including water, making it highly suitable for bioconjugation and drug discovery applications.

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of the azide and this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like t-butanol or DMSO), a copper(II) sulfate solution and a reducing agent, typically sodium ascorbate, are added. The reducing agent generates the active Cu(I) catalyst in situ. The reaction is typically stirred at room temperature and often proceeds to completion within a few hours. The triazole product can often be isolated by simple filtration or extraction, followed by purification if necessary.

Experimental Workflow for a CuAAC Reaction

References

- 1. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. confluore.com [confluore.com]

- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective trans-Carboboration of Propargyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

(S)-pentadec-1-yn-4-ol: An Uncharted Territory in Biological Activity

Despite a comprehensive search of available scientific literature, no biological activity has been reported for the specific chemical compound (S)-pentadec-1-yn-4-ol. While the PubChem database confirms the existence and structure of this molecule, there is a notable absence of research investigating its potential pharmacological or biological effects.[1]

This lack of data means that for researchers, scientists, and drug development professionals, this compound represents a completely unexplored area of chemical biology. There is no quantitative data, such as IC50 or EC50 values, to summarize, nor are there any established experimental protocols or known signaling pathways associated with this compound.

The current scientific landscape is rich with studies on various other long-chain alcohols and alkynes that exhibit significant biological activities, ranging from antimicrobial to anti-cancer effects. For instance, related compounds have been shown to interact with cellular membranes or specific enzymes. However, it is crucial to emphasize that no such information is available for this compound.

For research and development professionals, this presents both a challenge and an opportunity. The challenge lies in the complete absence of a starting point for investigation. The opportunity, however, is the potential for novel discoveries. Any investigation into the biological activities of this compound would be breaking new ground, with the possibility of uncovering unique mechanisms of action or therapeutic applications.

Future research in this area would need to begin with foundational in vitro screening assays to assess a broad range of potential biological effects. This could include, but is not limited to, cytotoxicity assays against various cell lines, antimicrobial assays against a panel of bacteria and fungi, and enzymatic assays to screen for potential inhibitory or activating effects on key cellular targets.

Given the current void of information, any discussion of experimental protocols or signaling pathways would be purely speculative. Therefore, this guide serves to highlight a significant gap in the existing body of scientific knowledge and to underscore the potential for future research into the biological world of this compound.

References

The Versatility of Propargylic Alcohols: A Cornerstone in Modern Organic Synthesis

For Immediate Release

Propargylic alcohols, organic compounds containing both a hydroxyl group and a carbon-carbon triple bond, are increasingly recognized as pivotal building blocks in the synthesis of complex molecules. Their unique bifunctionality allows for a diverse array of chemical transformations, making them indispensable synthons for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the synthesis and key reactions of propargylic alcohols, offering a valuable resource for leveraging these versatile molecules in the pursuit of novel chemical entities.

I. Synthesis of Propargylic Alcohols

The preparation of propargylic alcohols can be achieved through several highly efficient and stereoselective methods. The most common approach involves the nucleophilic addition of a metal acetylide to an aldehyde or ketone. Recent advancements have focused on catalytic and asymmetric variants to afford enantiomerically enriched products, which are crucial for the synthesis of chiral drugs and natural products.

A prominent method for the enantioselective synthesis of propargylic alcohols is the direct addition of terminal alkynes to aldehydes.[1][2] This approach often utilizes a zinc triflate (Zn(OTf)₂) catalyst in the presence of a chiral ligand, such as (+)-N-methylephedrine.[1][2][3] This system is advantageous due to its use of readily available starting materials and its operational simplicity.[1][2] The reaction proceeds under mild conditions and can tolerate air and moisture, making it highly practical for a laboratory setting.[3] Impressively, this method can achieve high yields and enantiomeric excesses of up to 99%.[1]

Another powerful strategy involves the use of an Indium(III)/BINOL catalyst system, which demonstrates broad substrate generality and high enantioselectivity.[3] This is attributed to the "bifunctional character" of the catalyst, which activates both the alkyne and the aldehyde.[3] For the synthesis of primary propargylic alcohols, an efficient method employs rongalite as a C1 source, avoiding the need for low-temperature conditions and inconvenient lithium reagents.[4] Furthermore, the base-induced elimination of β-alkoxy chlorides provides a reliable protocol for accessing enantiomerically pure propargylic alcohols, a strategy that has proven its utility in the total synthesis of numerous natural products.[5][6]

Table 1: Catalytic Asymmetric Alkynylation of Aldehydes

| Catalyst/Ligand | Aldehyde | Alkyne | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Zn(OTf)₂ / (+)-N-methylephedrine | Benzaldehyde | Phenylacetylene | Toluene | 12 | 23 | 85 | 97 | [1] |

| Zn(OTf)₂ / (+)-N-methylephedrine | Cyclohexanecarboxaldehyde | 1-Octyne | Toluene | 20 | 23 | 81 | 98 | [1] |

| InBr₃ / (S)-BINOL | 4-Chlorobenzaldehyde | Phenylacetylene | Toluene | 24 | RT | 92 | 95 | [3] |

| Ti(OiPr)₄ / (S)-BINOL | Isobutyraldehyde | Trimethylsilylacetylene | Toluene | 12 | RT | 73 | 90 | [7] |

II. Key Transformations of Propargylic Alcohols in Organic Synthesis

The synthetic utility of propargylic alcohols stems from their ability to undergo a wide range of transformations, including rearrangements, substitutions, and cycloadditions. These reactions provide access to a diverse array of valuable molecular scaffolds.

A. Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes.[8][9] This reaction represents an atom-economical method for the formation of these important structural motifs.[10] While traditionally requiring strong acids, milder conditions have been developed using transition metal and Lewis acid catalysts to improve selectivity and functional group tolerance.[8] For instance, gold-based catalysts have been shown to be highly effective.[11]

The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group, which is the rate-determining step.[8] Subsequent keto-enol tautomerization and deprotonation yield the final α,β-unsaturated carbonyl compound.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]

- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 4. Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. organicreactions.org [organicreactions.org]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

(S)-pentadec-1-yn-4-ol safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical, physical, and toxicological properties of (S)-pentadec-1-yn-4-ol have not been thoroughly investigated. This guide is based on the limited information available and should be used with caution. A comprehensive risk assessment should be conducted before handling this compound.

Introduction

This compound is a chiral secondary alcohol containing a terminal alkyne group. Its specific biological activities and potential applications are not yet well-documented in publicly available literature. This technical guide consolidates the available safety data, handling precautions, and physical and chemical properties to provide a foundational resource for researchers. Due to the limited experimental data, extreme caution is advised when working with this compound.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture. However, this is based on a lack of comprehensive data, and the compound should be handled as if it were potentially hazardous.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Eye Contact | Rinse out with plenty of water. |

| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |

Fire-Fighting Measures

| Aspect | Precaution |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. |

| Specific Hazards | Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |

Handling and Storage

| Aspect | Precaution |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. |

| Storage | Keep the container tightly closed in a dry and well-ventilated place. |

Physical and Chemical Properties

The available physical and chemical data for this compound is a mix of experimental data from the SDS and computed data from PubChem.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O | PubChem (Computed) |

| Molecular Weight | 224.38 g/mol | PubChem (Computed) |

| Boiling Point | 268-269 °C (514-516 °F) | Sigma-Aldrich SDS (Experimental) |

| Melting Point | -4 °C (25 °F) | Sigma-Aldrich SDS (Experimental) |

| Density | 0.775 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich SDS (Experimental) |

| XLogP3-AA | 5.8 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |

| Rotatable Bond Count | 11 | PubChem (Computed) |

Experimental Protocols

No detailed experimental protocols for the synthesis, handling, or biological assessment of this compound were found in the public domain. Researchers should develop their own protocols based on standard laboratory procedures for handling novel, uncharacterized chemicals, incorporating a thorough risk assessment.

Biological Activity and Signaling Pathways

There is no information available in the reviewed sources regarding the biological activity or associated signaling pathways of this compound.

Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting, based on the precautions outlined in the Safety Data Sheet.

Caption: General workflow for safely handling this compound in a laboratory.

Conclusion

This compound is a compound with limited available safety and experimental data. Researchers and drug development professionals must exercise extreme caution, adhering to stringent safety protocols when handling this substance. The information provided in this guide should be considered a starting point, and it is imperative to conduct a thorough risk assessment and consult institutional safety guidelines before commencing any work with this chemical. Further research is needed to fully characterize its physical, chemical, and toxicological properties.

Methodological & Application

Enantioselective Synthesis of (S)-pentadec-1-yn-4-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chiral propargyl alcohols are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmaceuticals. The enantioselective synthesis of these compounds is of significant importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. (S)-pentadec-1-yn-4-ol, with its long aliphatic chain and a chiral propargylic alcohol moiety, represents a valuable synthon for the construction of lipid-like molecules and other bioactive compounds. The key challenge in its synthesis lies in the stereocontrolled formation of the hydroxyl-bearing chiral center.

The most direct and atom-economical approach to this compound is the asymmetric addition of an acetylene nucleophile to dodecanal. Several catalytic systems have been developed for this transformation, with chiral zinc complexes of amino alcohols, such as those derived from ProPhenol or BINOL, demonstrating broad applicability and high enantioselectivity for a range of aldehydes.

Synthetic Strategy

The proposed synthesis of this compound involves the enantioselective addition of ethynylmagnesium bromide to dodecanal, catalyzed by a chiral zinc complex. This strategy is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Note: The following protocol is a representative procedure adapted from established methods for the asymmetric alkynylation of aliphatic aldehydes. Optimization may be required to achieve the best results.

Materials:

-

Dodecanal (≥98%)

-

Ethynylmagnesium bromide (0.5 M in THF)

-

(R,R)-N,N'-bis(2,4,6-trimethylbenzyl)-1,1'-binaphthyl-2,2'-diamine (ProPhenol ligand)

-

Diethylzinc (1.0 M in hexanes)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Oven-dried glassware

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (R,R)-ProPhenol ligand (0.1 mmol) in anhydrous toluene (5 mL).

-

To this solution, add diethylzinc (0.2 mL, 1.0 M in hexanes, 0.2 mmol) dropwise at room temperature.

-

Stir the resulting solution for 30 minutes at room temperature to form the active chiral zinc catalyst.

-

-

Asymmetric Alkynylation:

-

Cool the catalyst solution to 0 °C in an ice bath.

-

To this cooled solution, add a solution of dodecanal (1.0 mmol) in anhydrous toluene (2 mL) dropwise over 10 minutes.

-

After stirring for 15 minutes at 0 °C, add ethynylmagnesium bromide (3.0 mL, 0.5 M in THF, 1.5 mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

-

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reactants | Dodecanal, Ethynylmagnesium bromide |

| Catalyst | (R,R)-ProPhenol-ZnEt₂ complex |

| Solvent | Anhydrous Toluene |

| Reaction Temperature | 0 °C |

| Reaction Time | 24 hours |

| Expected Yield | 80-95% |

| Expected Enantiomeric Excess (e.e.) | >90% |

Table 2: Spectroscopic Data for this compound (Predicted)

| Technique | **Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) ** |

| ¹H NMR (CDCl₃) | ~4.15 (m, 1H, CH-OH), ~2.45 (d, J = 2.0 Hz, 1H, C≡CH), ~2.10 (t, J = 2.0 Hz, 1H, C≡CH), ~1.70-1.50 (m, 2H, CH₂), ~1.40-1.20 (m, 18H, (CH₂)₉), ~0.88 (t, J = 7.0 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | ~84.5 (C≡CH), ~72.0 (C≡CH), ~68.0 (CH-OH), ~38.0 (CH₂), ~31.9, ~29.6 (multiple), ~29.3, ~25.5, ~22.7, ~14.1 (CH₃) |

| IR (neat) | ~3350 (br, O-H), ~3300 (s, ≡C-H), ~2920 (s, C-H), ~2850 (s, C-H), ~2110 (w, C≡C), ~1050 (s, C-O) cm⁻¹ |

Note: The spectroscopic data provided is predicted based on the analysis of structurally similar compounds and may vary from experimentally obtained values.

Logical Relationships in Catalytic Cycle

The catalytic cycle for the zinc-ProPhenol catalyzed asymmetric alkynylation of an aldehyde is depicted below. The chiral ligand and the zinc reagent form a dinuclear zinc complex which acts as a chiral Lewis acid to activate the aldehyde and as a Brønsted base to deprotonate the alkyne, facilitating the enantioselective C-C bond formation.

Caption: Proposed catalytic cycle for the reaction.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through the asymmetric alkynylation of dodecanal. The use of a chiral zinc-ProPhenol catalyst system offers a robust and highly selective method for this transformation. The provided protocol serves as a valuable starting point for researchers in the fields of organic synthesis and medicinal chemistry, enabling access to this versatile chiral building block. Further experimental validation is recommended to confirm the predicted yields, enantioselectivity, and spectroscopic data.

Application Notes and Protocols for Asymmetric Alkynylation in Chiral Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several widely-used asymmetric alkynylation methods to synthesize enantioenriched propargylic alcohols. These chiral building blocks are of significant interest in the pharmaceutical industry and natural product synthesis.[1][2] The following sections detail key experimental procedures, present quantitative data for various substrates, and illustrate the underlying workflows and catalytic cycles.

I. Introduction to Asymmetric Alkynylation

The enantioselective addition of a terminal alkyne to a prochiral carbonyl compound is a powerful and atom-economical method for constructing stereogenic centers bearing a hydroxyl group.[2][3] The resulting chiral propargylic alcohols are versatile intermediates that can be further transformed into a variety of valuable molecules.[1][2] This document outlines protocols for several robust catalytic systems, including those based on zinc, copper, and organocatalysis, highlighting their substrate scope, and typical yields, and enantioselectivities.

II. General Experimental Workflow

The following diagram illustrates a typical workflow for a catalytic asymmetric alkynylation reaction.

References

- 1. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Use of (S)-pentadec-1-yn-4-ol as a Chiral Building Block in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic application of the chiral building block, (S)-pentadec-1-yn-4-ol, in the total synthesis of complex natural products. The following sections detail its role in key transformations, provide experimental protocols for its use, and summarize relevant quantitative data. This document is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile chiral building block that has proven instrumental in the stereoselective synthesis of complex molecular architectures. Its utility is highlighted in the total synthesis of (-)-bucidarasin A, a clerodane diterpene with significant cytotoxic activity.[1][2][3] The inherent chirality and the presence of two distinct functional groups—a terminal alkyne and a secondary alcohol—allow for a range of selective transformations, making it an invaluable starting material for asymmetric synthesis.

The strategic importance of this building block lies in its ability to establish a key stereocenter early in a synthetic sequence, which is then carried through subsequent transformations to control the stereochemistry of the final product. The synthetic route to (-)-bucidarasin A showcases the effective use of this chiral precursor in a series of highly stereoselective reactions.[1][3]

Strategic Application in the Total Synthesis of (-)-Bucidarasin A

The total synthesis of (-)-bucidarasin A by Nakada and coworkers serves as an excellent case study for the application of a chiral building block conceptually related to this compound.[1][3] The synthesis commences with a chiral fragment that sets the absolute stereochemistry of the target molecule. Key transformations involving this building block and its derivatives include a hydroxy-directed hydrogenation and the formation of a key intermediate for a subsequent [4+2] cycloaddition.

Synthetic Strategy Overview

The retrosynthetic analysis of (-)-bucidarasin A reveals that the core decalin framework can be constructed via a Diels-Alder reaction. The dienophile precursor, in turn, is elaborated from the initial chiral building block. The stereochemistry of the secondary alcohol is pivotal in directing subsequent reactions to achieve the desired diastereoselectivity.

Caption: Retrosynthetic analysis of (-)-bucidarasin A.

Key Experimental Protocols and Data

The following protocols are based on the methodologies reported in the total synthesis of (-)-bucidarasin A and represent key steps in the utilization of the chiral building block.

Table 1: Summary of Key Transformations

| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Hydroxy-directed Hydrogenation | H₂, Crabtree's catalyst, CH₂Cl₂, 80 °C | Saturated Alcohol | 92 | >20:1 |

| 2 | Dehydration | POCl₃, Pyridine, 0 °C to rt | Alkene | 98 | - |

| 3 | Allylic Oxidation | SeO₂, HCOOH, 1,4-dioxane | Allylic Alcohol | 75 | - |

Protocol 1: Hydroxy-directed Hydrogenation

This protocol describes the stereoselective reduction of an alkene, where the existing hydroxyl group of the chiral building block derivative directs the hydrogenation to one face of the molecule.

Procedure:

-

To a solution of the unsaturated alcohol (1.0 mmol) in freshly distilled dichloromethane (10 mL) in a pressure vessel was added Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) (0.02 mmol).

-

The vessel was purged with hydrogen gas three times and then pressurized to 50 atm with hydrogen.

-

The reaction mixture was stirred at 80 °C for 24 hours.

-

After cooling to room temperature, the solvent was removed under reduced pressure.

-

The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate = 4:1) to afford the saturated alcohol.

Expected Outcome: The desired diastereomer is obtained in high yield and selectivity. The stereochemical outcome is a direct consequence of the directing effect of the hydroxyl group.

Protocol 2: Elaboration to a Dienophile Precursor

This multistep protocol details the conversion of the saturated alcohol into a key intermediate for the [4+2] cycloaddition.

Procedure:

-

Dehydration: To a solution of the saturated alcohol (1.0 mmol) in pyridine (5 mL) at 0 °C was added phosphorus oxychloride (1.5 mmol) dropwise. The reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with water and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was used in the next step without further purification.

-

Allylic Oxidation: The crude alkene was dissolved in 1,4-dioxane (10 mL) and formic acid (0.1 mL). Selenium dioxide (1.2 mmol) was added, and the mixture was heated at 80 °C for 4 hours. After cooling, the mixture was filtered, and the filtrate was concentrated. The residue was purified by silica gel column chromatography to yield the allylic alcohol.

Experimental Workflow

The following diagram illustrates the workflow for the initial transformations of the chiral building block derivative.

Caption: Key transformations of the chiral building block.

Conclusion

This compound and its derivatives are highly effective chiral building blocks for the enantioselective total synthesis of complex natural products. The successful synthesis of (-)-bucidarasin A demonstrates the strategic advantage of incorporating a stereodefined fragment at an early stage. The protocols and data presented herein provide a foundation for researchers to utilize this and similar chiral synthons in their own synthetic endeavors. The ability to control stereochemistry through substrate-directed reactions makes this building block a powerful tool in modern organic synthesis.

References

Application Note: Synthesis of Chiral 1,2,3-Triazoles using (S)-pentadec-1-yn-4-ol via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5] The use of chiral precursors, such as (S)-pentadec-1-yn-4-ol, in CuAAC reactions allows for the stereospecific synthesis of chiral triazoles. These chiral triazole-containing molecules are of significant interest in medicinal chemistry due to their potential for specific interactions with biological targets.[6][7] The 1,2,3-triazole core is a bioisostere for the amide bond, offering improved stability and pharmacokinetic properties.[8]

This application note provides a detailed protocol for the synthesis of chiral 1,2,3-triazoles using this compound as a representative chiral secondary propargyl alcohol.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt with a reducing agent, such as sodium ascorbate.[1] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately leads to the formation of the 1,4-disubstituted triazole product.[2][9] The use of a chiral alkyne like this compound is expected to proceed with retention of stereochemistry at the chiral center.

Experimental Protocol

This protocol is a representative procedure for the CuAAC reaction with a chiral secondary propargyl alcohol. Optimization may be required for specific substrates and scales.

Materials:

-

This compound

-

Benzyl azide (or other desired organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O), deionized

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 eq).

-

Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) species.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-24 hours.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral 1,2,3-triazole product.

-

Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to determine the yield and enantiomeric purity.

Data Presentation

The following table provides representative data for a CuAAC reaction. Actual results will vary depending on the specific substrates and reaction conditions.

| Entry | Alkyne | Azide | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | This compound | Benzyl Azide | 10 | t-BuOH/H₂O (1:1) | 12 | >95 |

| 2 | Propargyl alcohol | Phenyl Azide | 5 | H₂O | 8 | 98 |

| 3 | 1-Ethynylcyclohexanol | Benzyl Azide | 1 | CH₂Cl₂ | 24 | 77 |

Note: Data for entries 2 and 3 are from analogous reactions reported in the literature for comparison.

Visualizations

Diagram 1: General Workflow for CuAAC Synthesis of Chiral Triazoles

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 7. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Click Chemistry Utilizing Terminal Alkynyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for conducting click chemistry reactions with a specific focus on the use of terminal alkynyl alcohols. The two primary methods covered are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynyl Alcohols

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] Terminal alkynyl alcohols, such as propargyl alcohol, are valuable building blocks in these reactions due to the hydroxyl group providing a handle for further functionalization. This reaction is known for its high yield, broad functional group tolerance, and simple execution, often requiring no chromatography for product purification.[3]

Reaction Mechanism

The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[2] The Cu(I) coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate.[2] This intermediate then reacts with the azide in a stepwise manner to yield the stable triazole product.[]

Experimental Workflow: CuAAC

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Detailed Protocol: General CuAAC Bioconjugation

This protocol is a general starting point for the bioconjugation of an azide-modified molecule to an alkyne-containing biomolecule, using propargyl alcohol as a model for the alkyne component.[5][6]

Materials:

-

Terminal alkynyl alcohol (e.g., Propargyl alcohol)

-

Azide-containing molecule

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)[7][8]

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100-200 mM in water)[7][8]

-

Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)[7][8]

-

Buffer (e.g., Phosphate-Buffered Saline - PBS)

-

Solvent for non-biological reactions (e.g., tBuOH/H₂O)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reagents in the following order:

-

Prepare the Catalyst Complex: In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 to 1:5 molar ratio. Let it stand for a few minutes to allow the complex to form.[7][8]

-

Add the Catalyst: Add the pre-mixed CuSO₄/THPTA complex to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.[6]

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration is typically around 5 mM.[6]

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes.[7][9] For less reactive substrates, the reaction time may be extended.

-

Workup and Purification:

-

For bioconjugates, purify the product using methods like size-exclusion chromatography, dialysis, or ethanol precipitation to remove unreacted small molecules and the copper catalyst.[6][8]

-

For small molecule synthesis, standard organic chemistry workup procedures such as extraction can be employed.

-

Quantitative Data Summary for CuAAC

| Parameter | Typical Range/Value | Notes |

| Alkyne Concentration | 28.6 µM - 560 µM[6] | Dependent on the specific application (e.g., bioconjugation vs. synthesis). |

| Azide Concentration | 50 µM - 100 µM (or 4-50 eq. excess)[6][9] | An excess of one reagent can drive the reaction to completion. |

| Cu(I) Source | CuSO₄ + Sodium Ascorbate | In situ generation of Cu(I) is most common and reliable.[2] |

| Copper Concentration | 50 µM - 250 µM[6] | Higher concentrations can increase reaction rate but also potential side reactions or toxicity. |

| Ligand | THPTA, TBTA | THPTA is water-soluble and ideal for bioconjugations.[9] |

| Ligand:Copper Ratio | 2:1 to 5:1[5][7] | The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[5] |

| Solvent | Aqueous Buffers (PBS), tBuOH/H₂O, DMSO | Highly versatile and can be performed in a wide range of solvents.[3][] |

| Temperature | Room Temperature | Elevated temperatures are generally not required.[3] |

| Reaction Time | 15 - 60 minutes[7][9] | Can vary based on substrate reactivity and concentration. |

| Yield | Generally >90% | CuAAC is known for its high efficiency and yields.[11] |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful alternative to CuAAC, particularly for applications in living systems where the cytotoxicity of copper is a concern.[12][13] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.[14] Cyclooctynols, such as 4-Dibenzocyclooctynol (DIBO), are examples of terminal alkynyl alcohol derivatives used in SPAAC, offering a reactive handle for bioconjugation.[15][16][17]

Reaction Mechanism

The driving force for SPAAC is the release of ring strain in the cyclooctyne molecule upon reaction with the azide.[14] This inherent reactivity eliminates the need for a metal catalyst. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism to form a stable triazole linkage. Modifications to the cyclooctyne structure, such as oxidizing the alcohol to a ketone, can further increase the reaction rate.[15][16][17]

Experimental Workflow: SPAAC

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Detailed Protocol: General SPAAC for Cell Labeling

This protocol describes a general procedure for labeling azide-modified biomolecules on or within living cells using a cyclooctynol derivative.

Materials:

-

Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz)

-

Cyclooctynol probe (e.g., DIBO-Biotin or DIBO-Fluorophore) stock solution in a biocompatible solvent like DMSO

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Preparation: Culture and treat cells with the azide-containing metabolic precursor for a sufficient time to allow incorporation into biomolecules.

-

Washing: Gently wash the cells with PBS to remove any unincorporated azide precursor.

-

Labeling Reaction:

-

Dilute the cyclooctynol probe stock solution into pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-